molecular formula C13H8O B1226440 7-Phenyl-2,4,6-heptatriyn-1-ol CAS No. 60214-15-5

7-Phenyl-2,4,6-heptatriyn-1-ol

Cat. No. B1226440
CAS RN: 60214-15-5
M. Wt: 180.2 g/mol
InChI Key: OBLAWABLSMUERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-2,4,6-heptatriyn-1-ol is a natural product found in Bidens pilosa and Bidens with data available.

Scientific Research Applications

Stereochemistry and Molecular Structure

Research by Parvez, Senthil, and Yadav (2001) on the stereoisomers of a compound closely related to 7-Phenyl-2,4,6-heptatriyn-1-ol, specifically 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol, reveals insights into its stereochemistry. These isomers exhibit interesting characteristics in their molecular structure, such as axial OH and equatorial phenyl groups, which are crucial for understanding the compound's chemical behavior and potential applications (Parvez, Senthil, & Yadav, 2001).

Estrogenic Activity in Phytoestrogens

Suksamrarn et al. (2008) investigated the estrogenic activity of diarylheptanoids, which include structural variations similar to 7-Phenyl-2,4,6-heptatriyn-1-ol. Their research indicates that certain structural features, such as the presence of an olefinic function conjugated with the aromatic ring, are critical for high estrogenic activity. This finding has implications for the development of phytoestrogen-based therapies and supplements (Suksamrarn et al., 2008).

Catalytic Applications

Nevalainen and Nevalainen (2001) explored the use of camphor-derived amino alcohols, similar in structure to 7-Phenyl-2,4,6-heptatriyn-1-ol, as ligands in catalytic processes. Their findings suggest potential applications of these compounds in catalysis, particularly in the addition of diethylzinc to benzaldehydes (Nevalainen & Nevalainen, 2001).

Antitumor Drug Synthesis

Research by Gan et al. (2021) on the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which includes structural elements similar to 7-Phenyl-2,4,6-heptatriyn-1-ol, suggests potential applications in the synthesis of antitumor drugs. This compound serves as an important intermediate in the development of small molecular inhibitors for cancer treatment (Gan et al., 2021).

Molecular Conformation Studies

Yang et al. (2004) conducted studies on oligo(m-phenylene ethynylenes) with backbones similar to 7-Phenyl-2,4,6-heptatriyn-1-ol. Their research into the intramolecular hydrogen bonds and conformation of these oligomers provides valuable insights for the design and development of new molecular structures with specific properties (Yang et al., 2004).

properties

CAS RN

60214-15-5

Product Name

7-Phenyl-2,4,6-heptatriyn-1-ol

Molecular Formula

C13H8O

Molecular Weight

180.2 g/mol

IUPAC Name

7-phenylhepta-2,4,6-triyn-1-ol

InChI

InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,12H2

InChI Key

OBLAWABLSMUERW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC#CC#CCO

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC#CCO

Other CAS RN

60214-15-5

synonyms

1-phenylhepta-1,3,5-triyn-7-ol
7-phenyl-2,4,6-heptatriyn-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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